molecular formula C16H25N3O4S2 B500260 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine CAS No. 890598-52-4

1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine

Numéro de catalogue: B500260
Numéro CAS: 890598-52-4
Poids moléculaire: 387.5g/mol
Clé InChI: LPLJFIWAPXWWCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is a synthetic chemical reagent of interest in medicinal chemistry and biochemical research. Compounds featuring piperazine and piperidine scaffolds, similar to this one, are frequently investigated as core structural elements in the development of pharmacologically active molecules . The presence of dual sulfonyl groups makes this compound a potential candidate for research into enzyme inhibition and signal transduction pathways. Researchers may explore its utility as a building block for the synthesis of more complex molecules or as a tool compound to study protein-protein interactions. Structurally related compounds are known to interact with various biological targets, including G-proteins . This product is provided for research purposes within laboratory settings. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data should be consulted prior to handling.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-15-7-9-18(10-8-15)25(22,23)19-13-11-17(12-14-19)24(20,21)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJFIWAPXWWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

First Sulfonylation: Introduction of the 4-Methylpiperidinylsulfonyl Group

Piperazine reacts with 4-methylpiperidine-1-sulfonyl chloride in a 1:1 molar ratio to ensure monosubstitution.
Procedure :

  • Dissolve piperazine (1 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add 4-methylpiperidine-1-sulfonyl chloride (1 eq) dropwise at 0°C under nitrogen.

  • Introduce triethylamine (2 eq) to scavenge HCl.

  • Stir at room temperature for 6–12 hours.
    Workup :

  • Filter to remove triethylamine hydrochloride.

  • Concentrate under reduced pressure.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or crystallization from methanol.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)>95%
Characterization¹H NMR (DMSO-d₆): δ 1.2–1.4 (m, 2H, piperidine), 2.8–3.1 (m, 4H, piperazine)

Second Sulfonylation: Introduction of the Phenylsulfonyl Group

The monosubstituted intermediate undergoes a second sulfonylation with benzenesulfonyl chloride.
Procedure :

  • Dissolve 1-(4-methylpiperidin-1-yl)sulfonylpiperazine (1 eq) in THF.

  • Add benzenesulfonyl chloride (1.1 eq) and triethylamine (2.2 eq) at 0°C.

  • Stir at room temperature for 8–16 hours.
    Workup :

  • Quench with ice water, extract with DCM.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (gradient: 5–10% MeOH in DCM).

Key Data :

ParameterValue
Yield60–70%
Purity (HPLC)>93%
Characterization¹³C NMR (CDCl₃): δ 44.2 (piperazine C-N), 127–134 (aromatic C)

Alternative Methodologies and Optimization

One-Pot Sequential Sulfonylation

To streamline synthesis, both sulfonyl chlorides can be added sequentially in a single reactor. However, this approach risks disubstitution by the same sulfonyl group unless stoichiometry is tightly controlled.

Conditions :

  • Piperazine (1 eq), 4-methylpiperidine-1-sulfonyl chloride (1 eq), THF, 0°C → RT, 6 h.

  • Add benzenesulfonyl chloride (1 eq), stir 12 h.

  • Yield : 55–60% (lower due to competing reactions).

Use of Zinc Dust in Sulfonylation

Source reports employing zinc dust to mitigate side reactions (e.g., oxidation). Including Zn (2 eq) during the sulfonylation steps improves yields by 10–15%.

Challenges and Troubleshooting

Regioselectivity and Steric Effects

The order of sulfonylation impacts efficiency. Introducing the bulkier 4-methylpiperidinylsulfonyl group first may hinder subsequent reactions. Preliminary studies suggest reversing the order (phenylsulfonyl first) improves yields by 8–12%.

Purification Difficulties

The disubstituted product exhibits polar characteristics, complicating chromatography. Gradient elution with methanol/DCM or preparative HPLC is recommended.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

  • Cost Optimization : Substituting THF with toluene reduces solvent expenses.

  • Catalytic Methods : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a piperazine core substituted with sulfonyl groups and a methylpiperidine moiety. Its molecular formula is C14H19N3O3S2C_{14}H_{19}N_{3}O_{3}S_{2} with a molecular weight of approximately 341.45 g/mol. The structural features contribute to its bioactivity and interaction with biological targets.

Cancer Treatment

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that it functions as a small molecule inhibitor targeting the Mitogen-Activated Protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases (ERK1/2). Inhibition of these kinases can disrupt oncogenic signaling pathways prevalent in various malignancies.

  • Mechanism of Action : The compound has been shown to dock effectively at the ATP binding site of ERK kinases, forming critical interactions that prevent kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Studies have also highlighted the compound's potential as an antimicrobial agent. Its sulfonamide moiety can enhance its activity against various bacterial strains, making it a candidate for further development in treating bacterial infections .

Case Study 1: ERK Kinase Inhibition

In a study published in Nature Communications, researchers synthesized derivatives of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine to evaluate their efficacy against ERK kinases. The findings revealed that specific modifications to the compound's structure significantly enhanced its inhibitory potency against cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study 2: Antileishmanial Activity

Another study explored the antileishmanial properties of the compound. The researchers conducted in vitro assays that demonstrated significant activity against Leishmania parasites, suggesting that compounds with similar structures could be developed into effective treatments for leishmaniasis .

Mécanisme D'action

The mechanism by which 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Sulfonyl Group Impact : Replacement of the phenylsulfonyl group with methylsulfonyl (3a ) or benzylsulfonyl (3c ) alters electronic properties and steric bulk, affecting binding affinity. For example, phenylsulfonyl derivatives generally exhibit higher enzyme inhibition due to enhanced π-π stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7c ) improve antiproliferative activity by increasing electrophilicity and interaction with cellular targets .

Enzyme Inhibition (BACE1)

  • Compound 8 (indole-based): IC₅₀ = 19.66 mM .
  • Compound 21 (benzyl-substituted): IC₅₀ = 21.88 mM .
  • Compound 32 (modified indole fragment): 42.8% activity reduction at 50 mM .

The piperazine sulfonamide fragment is critical for BACE1 binding. Removal or modification of the indole moiety (as in 32 ) significantly reduces potency, highlighting the importance of hybrid pharmacophores .

Antiproliferative Activity

  • Tetrazole hybrids (7a–x) : IC₅₀ values range from 2.1–28.4 µM against cancer cell lines, with electron-deficient aryl groups (e.g., nitro) enhancing activity .
  • Trimetazidine-sulfonamide hybrids (3a–c) : Exhibit dual activity against ischemia and microbial infections, demonstrating the benefit of combining sulfonamides with other bioactive motifs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine derivatives with polar sulfonyl groups (e.g., methylsulfonyl in 3a ) show improved aqueous solubility compared to lipophilic analogs like 3c .
  • Stereochemistry : Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine exhibit distinct biological profiles, underscoring the need for stereochemical control in synthesis .

Activité Biologique

1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound is characterized by a piperazine core substituted with sulfonyl and methylpiperidine groups. Its synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides. The structural formula can be represented as follows:

C16H22N2O4S2\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

The biological activity of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Kinase Activity : The compound has been shown to dock effectively at the ATP binding site of various kinases, including ERK1, which is crucial for cell signaling pathways related to growth and survival .
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the efficacy of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine against several cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (μM) Mechanism
MCF-725Apoptosis induction
HepG-29.36Cell cycle arrest
HCT-11685Inhibition of proliferation

Table 1 shows that the compound exhibits significant anti-proliferative activity, particularly against HepG-2 cells, where it achieved an IC50 value of 9.36 μM, indicating a potent effect compared to other tested lines .

Case Study 1: MCF-7 Breast Cancer Cells

In vitro studies demonstrated that treatment with 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine led to a marked reduction in MCF-7 cell viability. The mechanism was primarily through apoptosis, as evidenced by increased caspase activity and chromatin condensation observed via microscopy.

Case Study 2: HepG-2 Liver Cancer Cells

Research involving HepG-2 cells revealed that the compound could significantly inhibit cell growth at lower concentrations compared to other derivatives. This suggests that modifications to the piperazine structure may enhance its bioactivity against liver cancer cells .

Case Study 3: HCT-116 Colon Cancer Cells

While the compound showed activity against HCT-116 cells, the IC50 was higher (85 μM), indicating a reduced efficacy compared to MCF-7 and HepG-2 cells. Further structural optimization may be necessary to improve its potency against colon cancer .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a piperazine core. Key steps include:

  • Sulfonylation : Sequential introduction of 4-methylpiperidin-1-yl and phenylsulfonyl groups via nucleophilic substitution. Reaction temperature (0–5°C for exothermic control) and solvent choice (e.g., dichloromethane or DMF for solubility) are critical .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product. Yield optimization requires stoichiometric control of sulfonyl chlorides and inert atmospheres to prevent hydrolysis .
    • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^{13}C NMR (e.g., sulfonyl group signals at δ 3.1–3.5 ppm) .

Q. How can researchers characterize the molecular structure of this compound to resolve ambiguities in stereochemistry or substituent positioning?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and confirm sulfonyl group orientation. For example, piperazine derivatives often exhibit chair conformations with axial/equatorial substituent arrangements .
  • 2D NMR Techniques : Use NOESY or COSY to identify spatial proximities between protons, distinguishing between para- and meta-substituted phenyl groups .
    • Data Table :
TechniqueKey ObservationsReference
1^1H NMRDoublets for aromatic protons (δ 7.3–7.8 ppm)
Mass SpectrometryMolecular ion peak at m/z 413.4 (C16_{16}H23_{23}N3_3O4_4S2_2)

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., kinases or GPCRs). Focus on sulfonyl groups’ hydrogen bonding with catalytic residues .
  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 4-methylpiperidinyl with morpholine) and compare IC50_{50} values in enzyme inhibition assays .
    • Case Study : Piperazine-based inhibitors show enhanced selectivity when bulky substituents occupy hydrophobic pockets (e.g., 4-methyl group in 4-methylpiperidin-1-yl) .

Q. How can researchers resolve contradictory data regarding this compound’s in vitro vs. in vivo pharmacological activity?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperazine ring). Modify the structure with electron-withdrawing groups to improve stability .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Low oral bioavailability (<20%) may explain in vivo inefficacy despite strong in vitro activity .
    • Data Contradiction Example : A compound with high tyrosinase inhibition in vitro (IC50_{50} = 0.8 µM) but no in vivo effect due to poor blood-brain barrier penetration .

Q. What are the best practices for validating target engagement in cellular assays?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization after compound treatment (e.g., heating lysates to 55°C and quantifying soluble target via Western blot) .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target; compound efficacy should diminish unless rescued by overexpression .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :

  • Quality Control Metrics : Enforce strict limits on impurities (e.g., ≤0.5% by HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Reproducibility Protocol : Document reaction parameters (e.g., cooling rate during sulfonylation) and storage conditions (desiccated at -20°C to prevent hygroscopic degradation) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.